

The Mechanism of Action of Ipivivint: A Technical Guide

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Compound of Interest

Compound Name: *Ipivivint*

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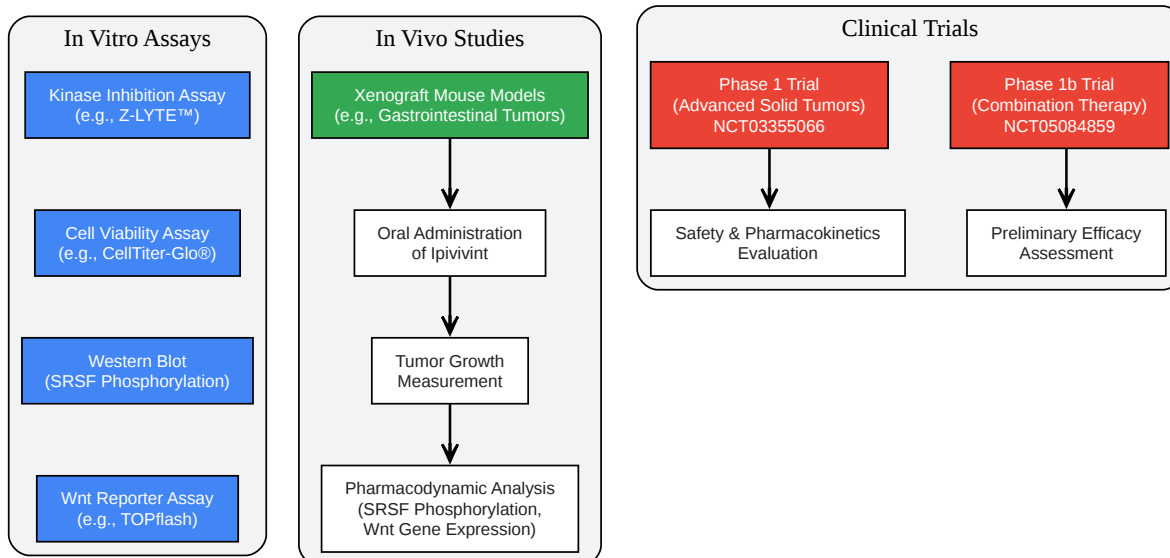
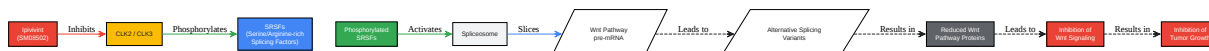
Introduction

Ipivivint, also known as SM08502 or cirtuvivint, is a first-in-class, orally active small molecule inhibitor of the CDC-like kinase (CLK) family.^{[1][2][3]} It has demonstrated potent anti-tumor activity in preclinical models of various cancers, primarily through its modulation of the Wnt signaling pathway.^{[1][4]} This technical guide provides an in-depth overview of the mechanism of action of **Ipivivint**, presenting key quantitative data, detailed experimental protocols, and visual representations of the underlying molecular pathways.

Core Mechanism: Inhibition of CLK and Modulation of RNA Splicing

Ipivivint's primary mechanism of action is the potent and selective inhibition of CDC-like kinases (CLKs), particularly CLK2 and CLK3.^{[2][3][5]} CLKs are dual-specificity kinases that play a crucial role in the regulation of pre-mRNA splicing through the phosphorylation of serine/arginine-rich splicing factors (SRSFs).^{[1][6]} By inhibiting CLK activity, **Ipivivint** prevents the phosphorylation of SRSFs, leading to the disruption of spliceosome activity.^{[1][2][6]} This disruption results in the alternative splicing of key genes, including those integral to the Wnt signaling pathway.^{[1][7]} The generation of these alternative splice variants leads to reduced expression of functional Wnt pathway proteins, thereby inhibiting downstream signaling.^[1]

Signaling Pathway Diagram



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